

Benchmarking Atilotrelvir's safety profile against competitors

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Compound of Interest

Compound Name: **Atilotrelvir**
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Atilotrelvir Safety Profile: A Comparative Benchmark Analysis

For Immediate Release

This guide provides a comprehensive and objective comparison of the safety profile of **Atilotrelvir**, a novel SARS-CoV-2 3CL protease inhibitor, against its key competitors in the treatment of mild-to-moderate COVID-19. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the relative safety of these antiviral agents. All data is sourced from publicly available results of pivotal clinical trials.

Comparative Safety Analysis of Oral Antivirals for COVID-19

The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from the respective phase 2/3 or phase 3 clinical trials of **Atilotrelvir** and its competitors. This allows for a direct comparison of their safety and tolerability profiles.

Atilo		Nir		Sim		Plac		Plac		Plac	
trelv		matr		notr		ebo		ebo		ebo	
ir		elvir		nupi		elvir		ebo		(Mol	
Adv	(GS	+		Mol		Ensi		Lerit	(Atil	Plac	
erse	T-	Rito	ravir	nupi		trelv	+	relvi	otrel	ebo	(Sim
Eve	HG1	navi	(Lag			ir[9]	Rito	r[15]	vir	(Pax	notr
nt	71)	r	evri			[10]	navi	[16]	Trial	lovi	elvir
Cate	+	(Pax	o)[6]			[11]	r[12]		Trial)[6]	Trial
gory	Rito	lovi	[7]				[13]		Trial)[9])[12]
	navi	d)[3]	[8]				[14])[4]	[7]	[13]
	r[1]	[4]							[2]	[8]	[10]
		[2]	[5]								[14]

Any	Adve	rse	Even	t (%)	44.2 (125 mg) / 53.6 (250 mg)	29.0	high er than plac ebo	Minimal, slight ly			
								48.9	21	2	24.8
Serious Adverse Events (%)				21.6		24.8		21.6		0.3 (2 patients)	

Serious Adverse Events (%)	Not specified	1.7	7	(125 mg)	0	Not specified	Not specified	6.6	10	0.2	0.3 (2 patients)
							0.2	Not specified	Not specified	6.6	10

Disc ontin uatio n due to AE (%)	Not speci fied	2.1	1	0.7 (125 mg) / 1.0 (250 mg)	Not speci fied	Not speci fied	Not speci fied	4.1	3	0.3	Not speci fied
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Detailed Experimental Protocols

Atilotrelvir (GST-HG171) Phase 2/3 Trial (NCT05656443)

[2][17]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 2/3 trial.
- Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.
- Intervention: **Atilotrelvir** (150 mg) co-administered with ritonavir (100 mg) or a corresponding placebo, taken orally twice daily for 5 days.

- Primary Endpoint: Time to sustained recovery of 11 COVID-19-related symptoms for at least two consecutive days.
- Safety Assessment: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study period.

Nirmatrelvir/Ritonavir (Paxlovid) EPIC-HR Trial[5]

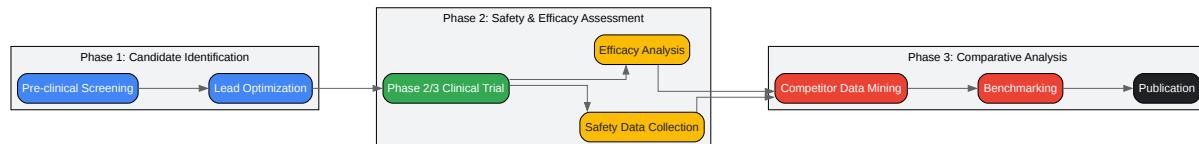
- Study Design: A phase 2/3, randomized, double-blind, placebo-controlled trial.
- Participants: Non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.
- Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo, taken orally every 12 hours for 5 days.
- Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.
- Safety Assessment: Collection of data on all treatment-emergent adverse events, graded for severity and assessed for causality.

Molnupiravir (Lagevrio) MOVe-OUT Trial[6][7][8]

- Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.
- Participants: Non-hospitalized adults with mild-to-moderate COVID-19 and at least one risk factor for severe disease.
- Intervention: Molnupiravir (800 mg) or placebo, taken orally every 12 hours for 5 days.
- Primary Endpoint: The percentage of participants who were hospitalized or died through day 29.
- Safety Assessment: Comprehensive monitoring of adverse events, with a focus on serious adverse events and events leading to discontinuation of the study drug.

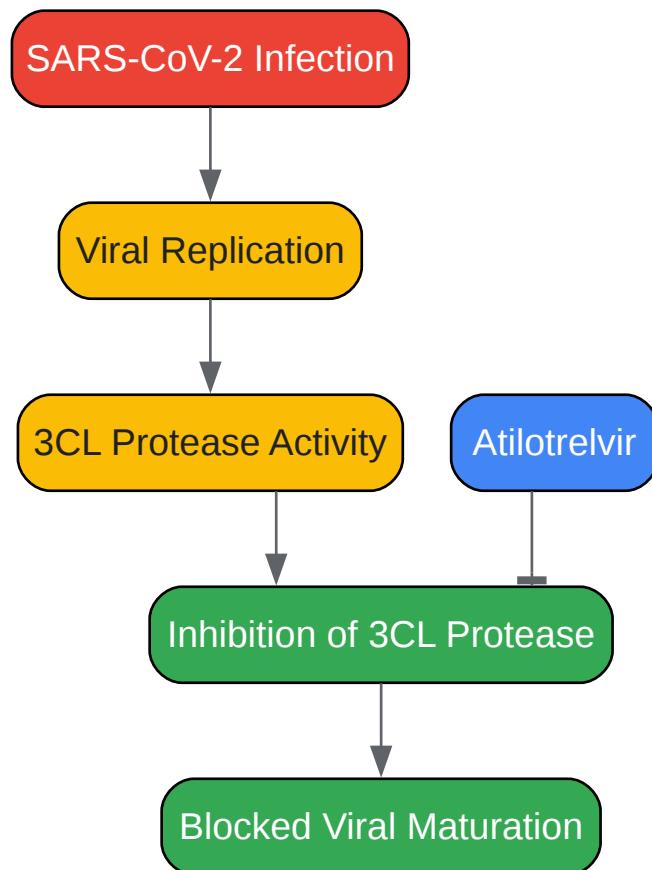
Visualizing the Research Workflow

The following diagrams illustrate key processes in the comparative safety assessment of **Atilotrelvir**.



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Caption: A logical workflow for the comparative safety and efficacy assessment of a new drug candidate like **Atilotrelvir**.



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Caption: The mechanism of action of **Atilotrelvir** in inhibiting SARS-CoV-2 replication through the 3CL protease signaling pathway.

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